![molecular formula C17H16ClN3O4S2 B2712068 (Z)-4-chloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 864977-50-4](/img/structure/B2712068.png)
(Z)-4-chloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Description
Benzothiazole derivatives, such as the one you mentioned, are a significant class of compounds that have been widely used in various fields . They contain phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures .
Synthesis Analysis
The synthesis of similar benzothiazole compounds often involves coupling substituted 2-amino benzothiazoles with other compounds . For example, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed based on IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For instance, a protocol has been developed for the synthesis of benzothiazole-2-thiones and benzothiazol-2-ones through a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined by their C, H, and N analysis and the structure can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .Scientific Research Applications
Anti-Inflammatory Applications
Compounds with a benzothiazole structure have been found to have significant anti-inflammatory activities . They are believed to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid and mediate inflammation and pain .
Analgesic Applications
Benzothiazole derivatives have also been found to have analgesic (pain-relieving) properties . This makes them potentially useful in the development of new pain medications .
Antibacterial Applications
Benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles have been synthesized and screened for in vitro antibacterial activities against several bacteria, reflecting moderate to good activity .
Use in Suzuki–Miyaura Coupling
The Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. Boron reagents, which could potentially include benzothiazole derivatives, are used in this process .
Use in Crystallography
The crystal structure of a similar compound, 3-((4-chloro-N-(2-methoxyethyl)benzamido)methyl)phenyl methanesulfonate, has been studied . This suggests potential applications of your compound in crystallography and materials science .
Potential Use in Drug Development
Given the various biological activities associated with benzothiazole derivatives, there is potential for the development of new drugs based on these compounds. This could include drugs with anti-inflammatory, analgesic, and antibacterial properties .
properties
IUPAC Name |
4-chloro-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4S2/c1-25-9-8-21-14-7-6-13(27(19,23)24)10-15(14)26-17(21)20-16(22)11-2-4-12(18)5-3-11/h2-7,10H,8-9H2,1H3,(H2,19,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIHAKOMTMEBRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-chloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide |
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